2-Methoxyestrone-1,4,16,16-d4

Description

Contextualization within Endogenous Estrogen Metabolism Pathways

Endogenous estrogens, principally estrone (B1671321) (E1) and estradiol (B170435) (E2), undergo extensive metabolism primarily in the liver, but also in other tissues. frontiersin.orgspandidos-publications.com This metabolic process involves a series of enzymatic reactions that modify the steroid structure, leading to a variety of metabolites with different biological activities. The main pathways are initiated by irreversible hydroxylation at three key positions on the steroid ring: the C-2, C-4, or C-16 positions. spandidos-publications.comoup.com

The 2-hydroxylation pathway, catalyzed mainly by the cytochrome P450 enzyme CYP1A1, produces catechol estrogens like 2-hydroxyestrone (B23517). frontiersin.orgspandidos-publications.com These metabolites generally exhibit weak estrogenic activity and are considered part of a protective pathway against cancer development. frontiersin.orgoup.com Subsequently, 2-hydroxyestrone can be methylated by the enzyme catechol-O-methyltransferase (COMT) to form 2-methoxyestrone (B195170). spandidos-publications.comhmdb.ca This methylation step is a crucial part of the detoxification and elimination process of catechol estrogens. spandidos-publications.com In contrast, the 16-hydroxylation pathway leads to metabolites like 16α-hydroxyestrone, which can have strong estrogenic effects and have been shown to promote the proliferation of cancer cells in some models. frontiersin.orgoup.com

Table 1: Major Metabolic Pathways of Endogenous Estrogens This interactive table summarizes the key enzymatic steps and products in the metabolism of parent estrogens.

| Metabolic Pathway | Key Enzyme(s) | Precursor Estrogen(s) | Key Metabolite(s) | Biological Significance (General) |

|---|---|---|---|---|

| 2-Hydroxylation | CYP1A1, CYP1A2 frontiersin.org | Estrone (E1), Estradiol (E2) spandidos-publications.com | 2-Hydroxyestrone, 2-Hydroxyestradiol (B1664083) frontiersin.org | Generally considered less estrogenic; potentially protective. frontiersin.orgoup.com |

| 4-Hydroxylation | CYP1B1 spandidos-publications.com | Estrone (E1), Estradiol (E2) spandidos-publications.com | 4-Hydroxyestrone, 4-Hydroxyestradiol | Can form quinones that may damage DNA. spandidos-publications.com |

| 16-Hydroxylation | CYP3A5, CYP3A7 spandidos-publications.com | Estrone (E1), Estradiol (E2) | 16α-Hydroxyestrone, Estriol (E3) frontiersin.orgglowm.com | Associated with proliferative effects. frontiersin.org |

| Methylation | COMT spandidos-publications.com | 2-Hydroxyestrone, 4-Hydroxyestrone | 2-Methoxyestrone, 4-Methoxyestrone spandidos-publications.comoup.com | Inactivation and detoxification of catechol estrogens. spandidos-publications.com |

Rationale for Deuterium (B1214612) Incorporation at the 1,4,16,16 Positions in Estrone Metabolites

The choice of labeling positions in a molecule like 2-methoxyestrone is highly strategic. The incorporation of four deuterium atoms at the 1, 4, 16, and 16 positions provides a stable and reliable internal standard for quantifying the unlabeled metabolite.

The rationale for this specific labeling pattern includes:

Significant Mass Shift : The addition of four deuterium atoms creates a mass increase of 4 Daltons. This substantial difference from the native molecule is ideal for mass spectrometry, as it prevents signal overlap between the analyte and the internal standard, leading to improved sensitivity and quantification. sigmaaldrich.comsigmaaldrich.com

Metabolic Stability : The selected positions are relatively stable during the metabolic processes that 2-methoxyestrone might undergo. The C-1 and C-4 positions on the aromatic A-ring and the C-16 position on the D-ring are chosen to minimize the risk of the deuterium atoms being exchanged or lost during analysis or further metabolism. nih.govresearchgate.net While the C-16 position is a site of hydroxylation for the precursor estrone, the geminal labeling (two deuterium atoms) at this position enhances stability against loss through enolization.

Tracing Specific Pathways : Labeling at the C-16 position is relevant for tracking metabolites involved in the 16-hydroxylation pathway. nih.gov Similarly, labeling the A-ring at positions 1 and 4 is critical for studies investigating the formation and activity of catechol estrogens and their subsequent metabolites, which are formed through hydroxylation at the C-2 and C-4 positions. nih.gov This multi-position labeling makes the standard versatile for comprehensive metabolic studies. pubcompare.airesearchgate.net

Overview of Research Paradigms Utilizing Isotopically Labeled Steroids

Isotopically labeled steroids, including 2-Methoxyestrone-1,4,16,16-d4, are indispensable tools across several research domains. Their application has revolutionized the study of steroid biochemistry and physiology.

Table 3: Major Research Applications of Isotopically Labeled Steroids This interactive table provides an overview of how labeled steroids like 2-Methoxyestrone-d4 (B12409311) are employed in scientific research.

| Research Paradigm | Description and Purpose |

|---|---|

| Quantitative Bioanalysis | The most common application is serving as internal standards for isotope dilution analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.com This allows for the precise and accurate measurement of low concentrations of endogenous steroids in complex biological matrices like blood, urine, and tissue. sigmaaldrich.comisotope.comnih.gov |

| Metabolomics and Metabolic Flux Analysis | Labeled steroids are used as tracers to map metabolic pathways, identify novel metabolites, and quantify the rates of conversion between different hormonal forms. creative-proteomics.com This provides a dynamic view of hormone metabolism that is not achievable with static measurements alone. diagnosticsworldnews.com |

| Clinical Diagnostics | In clinical chemistry, these compounds are essential for developing robust diagnostic tests for hormone-related disorders. sigmaaldrich.comsigmaaldrich.com By enabling accurate measurement of steroid profiles, they help in the diagnosis and monitoring of various endocrine conditions. |

| Pharmacokinetic (PK) Studies | Researchers use labeled steroids to track the absorption, distribution, metabolism, and excretion (ADME) of steroid-based drugs. diagnosticsworldnews.comnih.gov This is critical in drug development to understand how a therapeutic compound behaves in the body. |

| Mechanistic Research | In basic science, labeled steroids help elucidate the biochemical mechanisms underlying hormone action and disease. For instance, they can be used to study enzyme kinetics or the interaction of estrogen metabolites with cellular components like DNA, which is relevant to cancer research. arkat-usa.orgnih.gov |

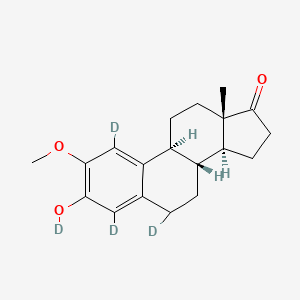

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S)-1,4,6-trideuterio-3-deuteriooxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i3D,9D,10D/hD/t3?,12-,13+,15-,19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEUWNKSCXYKBU-NZTFOOEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C[C@@H]2[C@H](CC[C@]3([C@H]2CCC3=O)C)C4=C(C(=C(C(=C14)[2H])O[2H])OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Fidelity of 2 Methoxyestrone 1,4,16,16 D4

Regioselective Deuteration Strategies for Steroid Nuclei

Achieving the precise placement of deuterium (B1214612) atoms on the complex steroidal framework is a significant synthetic challenge. Various methods have been developed to introduce deuterium at specific sites, ranging from direct exchange reactions to more elaborate multi-step syntheses. researchgate.netnih.gov

Deuterium Exchange Reactions and Catalytic Considerations

Direct hydrogen-deuterium (H/D) exchange reactions are a common strategy for introducing deuterium into organic molecules. snnu.edu.cn These reactions often employ acid or base catalysis to facilitate the exchange of protons for deuterons from a deuterium source like deuterium oxide (D2O) or deuterated solvents. psu.edunih.gov

For steroid nuclei, acid-catalyzed deuteration has proven effective for specific positions. For instance, the use of deuterated trifluoroacetic acid (CF3COOD) can achieve regioselective deuteration of the aromatic A-ring of estrogens. researchgate.netnih.gov Microwave-assisted deuteration using CF3COOD has been shown to be a rapid and efficient method for producing deuterated estrone (B1671321) analogs. researchgate.net

Transition metal catalysts, such as palladium, platinum, and iridium, are also widely used to facilitate H/D exchange reactions with high selectivity. snnu.edu.cnnih.govresearchgate.net Palladium-on-carbon (Pd/C) in the presence of deuterium gas (D2) or D2O can be used for the deuteration of benzylic positions and for the reduction of double bonds with concurrent deuterium incorporation. snnu.edu.cnpsu.eduacs.org Homogeneous catalysts, like certain iridium complexes, can direct deuteration to specific positions through C-H activation. snnu.edu.cn The choice of catalyst and reaction conditions is crucial to control the regioselectivity and prevent unwanted side reactions or over-deuteration.

Multi-step Synthetic Routes for Complex Deuteration Patterns

When the desired deuteration pattern, such as in 2-Methoxyestrone-1,4,16,16-d4, cannot be achieved through simple exchange reactions, multi-step synthetic sequences are necessary. These routes often involve the introduction of functional groups that can be selectively replaced with deuterium.

For the deuteration at the C-16 position of the estrone core, a common strategy involves the base-catalyzed H/D exchange of the protons adjacent to the C-17 carbonyl group. researchgate.netpsu.edu This is typically performed using a base like sodium methoxide (B1231860) in deuterated methanol (B129727) (MeOD).

The introduction of deuterium at the C-1 and C-4 positions on the aromatic A-ring can be more challenging. One approach involves the synthesis of a precursor with leaving groups, such as halogens, at these positions, followed by a palladium-catalyzed dehalogenation with deuterium gas. psu.edu Another strategy might involve electrophilic aromatic substitution reactions using a deuterated electrophile.

The synthesis of this compound would likely involve a combination of these methods, starting from a suitable estrone precursor.

Precursor Compounds and Derivatization for this compound Formation

The synthesis of this compound would logically start from estrone or a closely related derivative. Estrone is an endogenous estrogen that serves as a common precursor for various estrogen metabolites. wikipedia.orgnih.govhmdb.ca

The synthetic sequence would likely proceed as follows:

Deuteration at C-16: The initial step would involve the base-catalyzed H/D exchange at the C-16 position of estrone to introduce two deuterium atoms.

Introduction of Functionality at C-1 and C-4: To introduce deuterium at C-1 and C-4, the A-ring of the 16,16-d2-estrone would need to be functionalized, for example, through halogenation, to introduce leaving groups at these positions.

Deuteration at C-1 and C-4: The halogenated intermediate would then undergo a palladium-catalyzed dehalogenation using deuterium gas to introduce deuterium at C-1 and C-4.

Hydroxylation at C-2: The resulting estrone-1,4,16,16-d4 would then be hydroxylated at the C-2 position to form 2-hydroxyestrone-1,4,16,16-d4. This can be achieved using various oxidizing agents. nih.gov

Methylation of the 2-hydroxyl group: The final step involves the selective methylation of the 2-hydroxyl group to yield this compound. This is typically carried out using a methylating agent in the presence of a base.

Analytical Validation of Isotopic Purity and Chemical Structure

Following the synthesis, it is imperative to rigorously validate the chemical structure and isotopic purity of the final product. This ensures the reliability of the labeled compound as an internal standard. sciex.com

High-Resolution Mass Spectrometry for Isotopic Enrichment Assessment

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of a deuterated compound. sciex.comoup.com By comparing the mass-to-charge ratio (m/z) of the labeled compound to its non-labeled counterpart, the number of incorporated deuterium atoms can be confirmed. nih.gov The high resolution of the instrument allows for the differentiation between the masses of the deuterated and non-deuterated isotopologues, providing a quantitative measure of isotopic purity. sciex.com Tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium atoms by analyzing the fragmentation patterns. sciex.comoup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously confirming the precise location of deuterium atoms within a molecule. cdnsciencepub.comnih.gov

¹H NMR: In the proton NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will disappear or show a significant reduction in intensity. nih.gov

²H NMR: Direct detection of the deuterium nucleus provides a definitive confirmation of its presence and can give information about its chemical environment. cdnsciencepub.com

¹³C NMR: The carbon atoms bonded to deuterium will exhibit characteristic changes in their NMR signals. The coupling between carbon and deuterium (C-D coupling) and the isotopic shift (a slight change in the chemical shift of the carbon) provide clear evidence for the location of the deuterium. nih.govcdnsciencepub.com Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, can be particularly useful in correlating the proton and carbon signals and confirming the positions of deuteration. cdnsciencepub.com

Advanced Analytical Applications of 2 Methoxyestrone 1,4,16,16 D4 in Quantitative Metabolomics

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred platform for steroid analysis due to its high sensitivity and specificity, often overcoming the limitations of traditional immunoassays. nih.govnih.gov The development of robust LC-MS/MS methods is a multi-faceted process involving the careful selection of internal standards, optimization of sample cleanup, and mitigation of matrix-related interferences.

Role as an Internal Standard in Stable Isotope Dilution Assays (SIDA)

Stable isotope dilution analysis (SIDA) is a gold standard for quantitative mass spectrometry. In this technique, a known concentration of a stable isotope-labeled compound, such as 2-methoxyestrone-1,4,16,16-d4, is added to a sample at the beginning of the analytical workflow. clinlabint.comsigmaaldrich.com This "internal standard" experiences the same physical and chemical variations as the endogenous analyte throughout sample preparation and analysis, including extraction losses and ionization efficiency changes. sigmaaldrich.comsigmaaldrich.com By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved, as this ratio remains constant despite variations in sample handling. clinlabint.com Deuterated standards like 2-methoxyestrone-d4 (B12409311) are favored because they have nearly identical physicochemical properties to their non-labeled counterparts, ensuring they co-elute chromatographically and behave similarly during ionization, which is essential for reliable quantification. sigmaaldrich.comsigmaaldrich.com

The use of deuterated internal standards is a cornerstone in the development of sensitive and specific LC-MS/MS methods for a wide array of steroids, including estrogens and their metabolites. nih.govnih.govnih.gov For instance, methods have been developed for the simultaneous measurement of multiple estrogens and their metabolites in various biological matrices like serum and urine. nih.govnih.gov In these methods, a suite of deuterated steroids, including analogs of estradiol (B170435), estriol, and other estrogen metabolites, are employed to ensure the accuracy of each analyte measured. nih.govsemanticscholar.orgnih.gov

Optimization of Sample Preparation Protocols for Steroid Metabolite Analysis

The complexity of biological matrices such as plasma, serum, and urine necessitates extensive sample preparation to remove interfering substances before LC-MS/MS analysis. nih.govhelsinki.fi Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most common techniques employed for the cleanup and concentration of steroid metabolites. nih.govmedrxiv.org

The optimization of SPE protocols involves a systematic evaluation of various parameters, including the type of sorbent, wash and elution solvent compositions, sample pH, and volumes. nih.govnih.gov For example, a study focused on fractionating estrogen metabolites from urine optimized an SPE method by testing different methanol (B129727) concentrations for washing and elution steps to separate metabolites based on their polarity. nih.govnih.gov This allowed for the separation of conjugated and less water-soluble metabolites, with only the latter requiring derivatization before analysis. nih.govnih.gov

Similarly, LLE protocols are optimized by testing different organic solvents and extraction conditions. medrxiv.org A method for the simultaneous analysis of androgens and estrogens utilized a liquid-liquid extraction with a hexane:ethyl acetate (B1210297) mixture. nih.govcapes.gov.br The choice of extraction solvent and conditions is critical to maximize the recovery of the target analytes while minimizing the co-extraction of matrix components that can interfere with the analysis. medrxiv.orgsynnovis.co.uk

| Technique | Key Optimization Parameters | Typical Analytes | Advantages | References |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Sorbent type (e.g., C18), wash/elution solvents, pH, sample volume | Estrogen metabolites, glucocorticoids, androgens | High recovery, effective removal of interferences, amenable to automation | nih.govnih.govnih.govacs.org |

| Liquid-Liquid Extraction (LLE) | Extraction solvent (e.g., hexane, ethyl acetate, MTBE), solvent ratios, pH | Androgens, estrogens | Simple, cost-effective | nih.govmedrxiv.orgcapes.gov.br |

Matrix Effects and Ion Suppression Correction Utilizing Labeled Standards

Matrix effects, primarily ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis. nih.gov These effects occur when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. clinlabint.com The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to correct for matrix effects. clinlabint.comchromatographyonline.com Because the labeled internal standard is affected by ion suppression or enhancement in the same way as the endogenous analyte, the ratio of their signals remains constant, ensuring the accuracy of the measurement. clinlabint.com

Several studies have demonstrated the effectiveness of this approach. In an LC-MS/MS method for analyzing the steroid metabolome, the matrix effects for all steroids were found to be between 91.8% and 103.5%, indicating no significant ion suppression or enhancement. nih.gov Another study assessing the impact of ion mobility spectrometry found that it could significantly reduce interferences and improve the signal-to-noise ratio. nih.gov The use of deuterated internal standards is consistently highlighted as a critical factor in mitigating the impact of the matrix and ensuring the reliability of quantitative results. clinlabint.comsciex.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Steroid Profiling

While LC-MS/MS is often preferred, gas chromatography-mass spectrometry (GC-MS) remains a powerful technique for steroid analysis, particularly for comprehensive steroid profiling. unito.it GC-MS often requires derivatization of the steroids to increase their volatility and improve their chromatographic properties. unito.ityonsei.ac.kr

In the context of GC-MS, deuterated internal standards such as this compound are equally crucial for accurate quantification. They serve the same purpose as in LC-MS/MS, correcting for variability in the derivatization process and during the chromatographic run and detection. sigmaaldrich.com For instance, a GC-MS method for the analysis of 14 urinary estrogens, including 2-methoxyestrone (B195170), was developed and validated using an isotopically labeled internal standard. unito.it This method involved a two-step derivatization process to enhance the detectability of the estrogen metabolites. yonsei.ac.kr The use of a stable isotope-labeled internal standard is essential to control for the efficiency and reproducibility of these derivatization steps.

Methodological Advancements in High-Throughput Steroid Metabolite Quantification

The need to analyze large numbers of samples in clinical and research settings has driven the development of high-throughput methods for steroid metabolite quantification. acs.orgendocrine-abstracts.org These methods often utilize 96-well plate formats for sample preparation, which can be automated to increase efficiency. acs.orgendocrine-abstracts.org

A high-throughput method for the analysis of steroids in human urine employed a 96-well SPE system, allowing for the extraction of 384 samples in a single day. acs.org The use of a deuterated internal standard was integral to achieving the necessary accuracy and precision for this high-throughput workflow. acs.org Similarly, a standardized high-throughput LC-MS/MS assay for 16 steroids in human serum was developed using a 96-well SPE format for sample preparation. endocrine-abstracts.org This method also relied on internal standards to ensure accuracy and minimize matrix effects. endocrine-abstracts.org

Mechanistic Studies of 2 Methoxyestrone Metabolism and Biotransformation Pathways

Elucidation of Enzyme Kinetics and Substrate Specificity for Catechol-O-Methyltransferase (COMT)

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catechol estrogens. aacrjournals.org It facilitates the transfer of a methyl group from S-adenosyl-L-methionine to a hydroxyl group on the catechol ring of its substrates. aacrjournals.org

Investigating Methylation of 2-Hydroxyestrone (B23517) to 2-Methoxyestrone (B195170)

The formation of 2-Methoxyestrone occurs through the methylation of its precursor, 2-Hydroxyestrone, a reaction catalyzed by COMT. hmdb.carupahealth.com This process is a critical step in the detoxification of catechol estrogens. The methylation of 2-Hydroxyestrone by COMT follows Michaelis-Menten kinetics, indicating a standard enzyme-substrate interaction. aacrjournals.org In this reaction, methylation can occur at either the 2-hydroxyl or 3-hydroxyl group, leading to the formation of 2-Methoxyestrone and 2-hydroxy-3-methoxyestrone, respectively. aacrjournals.org However, the primary product formed is 2-Methoxyestrone. oup.com

Studies have shown that the conversion of 2-hydroxyestradiol (B1664083) to 2-methoxyestradiol (B1684026), a similar reaction, is more efficient in human coronary artery vascular smooth muscle cells compared to aortic smooth muscle cells, suggesting tissue-specific differences in COMT activity. ahajournals.org The kinetic parameters for the formation of 2-methoxyestradiol reveal a lower Michaelis constant (Km) in coronary artery cells, indicating a higher affinity of the enzyme for its substrate in these cells. ahajournals.org

Impact of COMT Polymorphisms on 2-Methoxyestrone Formation Rates

Genetic variations, or single nucleotide polymorphisms (SNPs), in the COMT gene can significantly impact the enzyme's activity and, consequently, the rate of 2-Methoxyestrone formation. rupahealth.com A common and well-studied SNP is the Val158Met polymorphism, where a valine to methionine substitution occurs at codon 158. rupahealth.com The 'Met' allele is associated with a thermolabile COMT enzyme that exhibits 2- to 3-fold lower catalytic activity compared to the wild-type 'Val' allele. aacrjournals.org

This reduced enzymatic activity in individuals with the Met/Met genotype leads to lower levels of 2-Methoxyestrone formation. aacrjournals.org Consequently, there is a potential for higher accumulation of the precursor, 2-Hydroxyestrone. The balance between these metabolites is crucial, as 2-Hydroxyestrone can be oxidized to form reactive quinones that may have carcinogenic potential, while 2-Methoxyestrone is considered to have protective effects. rupahealth.comgdx.net Therefore, inherited differences in COMT activity can lead to significant variations in catechol and methoxy (B1213986) estrogen levels among individuals. aacrjournals.org

Cytochrome P450 (CYP) Enzyme-Mediated Hydroxylation Pathways Leading to 2-Methoxyestrone Precursors

The precursors of 2-Methoxyestrone, namely the catechol estrogens, are generated through the hydroxylation of parent estrogens like estradiol (B170435) and estrone (B1671321). This critical step is mediated by a family of enzymes known as cytochrome P450s (CYPs). usz.ch Several CYP isoforms are involved in estrogen metabolism, with CYP1A1, CYP1A2, and CYP1B1 playing significant roles. aacrjournals.orgpsu.edu

CYP1A1 and CYP1B1 are primarily expressed in extrahepatic tissues, including the breast, and are responsible for the 2- and 4-hydroxylation of estrogens. aacrjournals.orgpsu.edu Specifically, CYP1A1 predominantly catalyzes the formation of 2-hydroxyestrogens, the direct precursors for 2-methoxyestrogens. aacrjournals.org In contrast, CYP1B1 has a higher specificity for producing 4-hydroxyestrogens. psu.edu In the liver, CYP1A2 and CYP3A4 are the main enzymes responsible for the 2-hydroxylation of estradiol. psu.edu The sequential action of CYP enzymes to produce 2-hydroxyestrone, followed by COMT-mediated methylation, leads to the formation of 2-Methoxyestrone. rupahealth.complos.org

Conjugation Pathways: Glucuronidation and Sulfation of 2-Methoxyestrone and its Metabolites

Once formed, 2-Methoxyestrone can undergo further metabolism through phase II conjugation reactions, primarily glucuronidation and sulfation. hmdb.carupahealth.com These processes increase the water solubility of the metabolites, facilitating their excretion from the body. gdx.netmetagenicsinstitute.com

UDP-glucuronosyltransferases (UGTs) are the enzymes responsible for glucuronidation, attaching a glucuronic acid moiety to the estrogen metabolite. hmdb.ca 2-Methoxyestrone can be converted to 2-methoxyestrone 3-glucuronide by UGTs. hmdb.ca Similarly, sulfotransferases (SULTs) catalyze the addition of a sulfonate group. hmdb.ca 2-Methoxyestrone can be metabolized to 2-methoxyestrone 3-sulfate by steroid sulfotransferase. hmdb.ca These conjugated metabolites are then readily eliminated in the urine and bile. gdx.netmetagenicsinstitute.com

In Vitro Metabolic Tracing Studies using Microsomal and Cellular Systems

In vitro systems, such as liver microsomes and various cell lines, have been instrumental in elucidating the metabolic pathways of 2-Methoxyestrone. Studies using human red blood cells have demonstrated their capacity to convert 2-hydroxyestrone to 2-methoxyestrone, highlighting the role of red blood cell COMT in intravascular estrogen metabolism. oup.com

Human coronary artery smooth muscle cells have been used to study the local conversion of estradiol to its metabolites. drugbank.com These studies have shown that these cells express CYP1A1 and CYP1B1 and can metabolize estradiol to hydroxyestradiols and subsequently to methoxyestradiols. drugbank.com The use of specific inhibitors for COMT and CYP enzymes in these cell culture models has helped to confirm the roles of these enzymes in the metabolic cascade. drugbank.com Furthermore, in vitro incubations of estrogens with fecal bacteria have been performed to investigate the metabolic activities of the gut microbiome on these compounds. aacrjournals.orgdtic.mil

Table 1: Key Enzymes in 2-Methoxyestrone Metabolism

| Enzyme | Function | Pathway |

|---|---|---|

| Catechol-O-Methyltransferase (COMT) | Methylation of 2-Hydroxyestrone | Formation of 2-Methoxyestrone |

| Cytochrome P450 1A1 (CYP1A1) | 2-Hydroxylation of Estrone/Estradiol | Formation of 2-Hydroxyestrone |

| Cytochrome P450 1B1 (CYP1B1) | 4-Hydroxylation of Estrone/Estradiol | Formation of 4-Hydroxyestrone |

| UDP-Glucuronosyltransferases (UGTs) | Glucuronidation of 2-Methoxyestrone | Conjugation for excretion |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Hydroxyestrone |

| 2-Methoxyestradiol |

| 2-Methoxyestrone |

| 2-methoxyestrone 3-glucuronide |

| 2-methoxyestrone 3-sulfate |

| 4-hydroxyestradiol |

| 4-hydroxyestrone |

| 4-methoxyestradiol |

| Androstenedione |

| Estradiol |

| Estrone |

| Estrone sulfate |

| S-adenosyl-L-methionine |

| Testosterone |

| Valine |

| Methionine |

| 2-hydroxy-3-methoxyestrone |

| 2-hydroxyestrogens |

| 4-hydroxyestrogens |

| 2-methoxyestrogens |

| Catechol estrogens |

| Methoxy estrogens |

| Glucuronic acid |

Biochemical and Cellular Research on 2 Methoxyestrone 1,4,16,16 D4 and Its Non Deuterated Analog

Investigation of Estrogen Receptor (ER) Binding Affinity and Signaling Activity

2-Methoxyestrone (B195170) (2-ME1) is characterized by its very low binding affinity for the classical nuclear estrogen receptors, ERα and ERβ. rupahealth.comrupahealth.com Compared to the principal estrogen, 17β-estradiol (E2), which has a high relative binding affinity (RBA) of 100 for these receptors, methoxylated derivatives like 2-ME1 demonstrate minimal affinity, with RBA values typically less than 1. rupahealth.com This weak interaction indicates that 2-ME1 has minimal direct estrogenic activity through the classical genomic pathways mediated by ERα and ERβ. rupahealth.comrupahealth.com Research confirms that even at concentrations where it might interact with ERα, it does not stimulate the proliferation of estrogen-dependent breast cancer cell lines. nih.gov The antiproliferative effects of 2-ME1 are observed in both estrogen-dependent and -independent breast cancer cells, regardless of their ERα and ERβ expression status, suggesting a mechanism of action independent of these receptors. nih.govnih.gov

Despite its low affinity for nuclear ERs, 2-Methoxyestrone has been shown to interact with the G protein-coupled estrogen receptor (GPER), a seven-transmembrane receptor that mediates rapid, non-genomic estrogen signals. mdpi.com Unlike its precursor estrone (B1671321) (E1), which has a very low affinity for GPER, metabolites like 2-methoxyestradiol (B1684026) (a metabolite of 2-ME1) exhibit a relatively high binding affinity and function as agonists. nih.gov The activation of GPER initiates a variety of downstream signaling cascades that can influence cellular behavior independently of nuclear ERs. nih.gov

| Compound | Receptor Target | Relative Binding Affinity (RBA %) | Reference |

|---|---|---|---|

| 17β-Estradiol (E2) | ERα / ERβ | 100 | rupahealth.com |

| Estrone (E1) | ERα | 28 | nih.gov |

| 2-Methoxyestrone (2-ME1) | ERα / ERβ | < 1 | rupahealth.com |

| 2-Methoxyestradiol | GPER | High Affinity Agonist (10 nM) | nih.gov |

Modulation of Intracellular Signaling Cascades by 2-Methoxyestrone in Model Systems

The biological effects of 2-Methoxyestrone are largely mediated through its interaction with various intracellular signaling pathways, often initiated by GPER activation. GPER signaling is complex and can involve multiple heterotrimeric G proteins, primarily Gαs and Gαi, as well as Gβγ subunits. nih.govnih.gov

Activation of GPER by its ligands can trigger several downstream cascades:

MAPK/ERK Pathway : GPER activation can lead to the stimulation of the Raf/MEK/ERK (MAPK) pathway. This involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of ERK1/2, which in turn phosphorylates transcription factors like Elk-1, upregulating genes such as FOS. mdpi.comnih.gov

PI3K/Akt Pathway : The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical target. GPER signaling can activate Akt, which promotes cell survival by inactivating pro-apoptotic factors like the transcription factor FOXO3a. nih.gov

Calcium Mobilization and PKC : GPER can stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and subsequent mobilization of calcium (Ca2+) from intracellular stores. This Ca2+ release can activate Protein Kinase C (PKC). nih.gov

cAMP Production : Through Gαs, GPER can activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and activation of Protein Kinase A (PKA) and the transcription factor CREB. nih.govnih.gov

Hypoxia-Inducible Factor 1-alpha (HIF-1α) : 2-Methoxyestrone and its metabolite 2-methoxyestradiol are known potent inhibitors of HIF-1α. They effectively block both hypoxia-induced and constitutive HIF-1α accumulation and its transcriptional activity, which is a key mechanism for their anti-angiogenic effects. nih.gov

Enzymatic Interactions and Regulation of Steroidogenic Enzymes

2-Methoxyestrone is both a product of and a substrate for enzymatic reactions within the estrogen metabolism pathway. Its formation from 2-hydroxyestrone (B23517) is catalyzed by catechol-O-methyltransferase (COMT). rupahealth.comrupahealth.com The balance between 2-hydroxylation (leading to catechol estrogens like 2-hydroxyestrone) and subsequent 2-methylation (leading to 2-Methoxyestrone) is a critical determinant of estrogenic activity and potential carcinogenicity. The pathway leading to 2-Methoxyestrone is often considered protective, as it deactivates the more reactive catechol estrogens. rupahealth.com

While much of the research on enzymatic interactions has focused on its metabolite, 2-methoxyestradiol, the principles are relevant. 2-methoxyestradiol has been shown to inhibit steroid sulfatase, an enzyme that converts inactive estrogen sulfates to active estrogens. It is also a substrate for 17β-hydroxysteroid dehydrogenases (17β-HSDs), which interconvert estrogens of differing potencies. Furthermore, 2-Methoxyestrone itself can undergo further metabolism, such as the formation of sulfated or glucuronidated derivatives, which facilitates its excretion. rupahealth.com

Role in Cellular Homeostasis and Phenotypic Modulation in In Vitro Models

2-Methoxyestrone and its primary metabolite, 2-methoxyestradiol, have demonstrated significant effects on cellular homeostasis, particularly in cancer models, by modulating cell proliferation, apoptosis, and angiogenesis. These effects are notably independent of ERα and ERβ status. nih.gov

Cell Proliferation : 2-methoxyestradiol is a well-documented inhibitor of cell proliferation in a wide variety of tumor cell lines. nih.gov This antiproliferative activity is often linked to its ability to disrupt microtubule polymerization, leading to mitotic arrest in the G2/M phase of the cell cycle.

Apoptosis : Beyond inhibiting proliferation, 2-Methoxyestrone and its derivatives induce programmed cell death, or apoptosis. In breast cancer cells, for instance, 2-methoxyestradiol induces apoptosis regardless of their ER expression. nih.govnih.gov This pro-apoptotic effect can be mediated by the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), as well as through the modulation of Bcl-2 family proteins. nih.govmdpi.com

Angiogenesis : A key mechanism of action for these metabolites is the potent inhibition of angiogenesis, the formation of new blood vessels. This is primarily achieved through the downregulation of HIF-1α, which is a master regulator of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF). nih.gov By destabilizing HIF-1α, 2-Methoxyestrone and 2-methoxyestradiol prevent tumor cells from developing the blood supply necessary for growth and metastasis.

| Cellular Process | Effect | Key Molecular Mechanism(s) | Reference |

|---|---|---|---|

| Cell Proliferation | Inhibition | Disruption of microtubule dynamics, G2/M cell cycle arrest | nih.gov |

| Apoptosis | Induction | ER stress, UPR activation, modulation of Bcl-2 family proteins | nih.govnih.govmdpi.com |

| Angiogenesis | Inhibition | Downregulation and destabilization of HIF-1α, reduced VEGF expression | nih.gov |

Pharmacokinetic and Pharmacodynamic Investigations of 2 Methoxyestrone in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling Using Tracer Methodologies

Tracer studies, which utilize isotopically labeled compounds, are instrumental in delineating the ADME properties of endogenous and exogenous substances. The use of a deuterated form of 2-Methoxyestrone (B195170), such as 2-Methoxyestrone-1,4,16,16-d4, allows for its distinction from the endogenous pool of the metabolite, enabling precise tracking and quantification within a biological system. labshake.com

2-Methoxyestrone is formed from the methylation of 2-hydroxyestrone (B23517), a reaction catalyzed by the enzyme catechol-O-methyltransferase (COMT). wikipedia.orgrupahealth.com It can be further metabolized into sulfated or glucuronidated derivatives. rupahealth.comhmdb.ca Studies on related compounds like 2-methoxyestradiol (B1684026) (2-ME2) have shown that after administration, there is extensive metabolic transformation. nih.gov For instance, less than 0.01% of unchanged 2-ME2 is found in urine after oral administration, with about 1% present as glucuronides, indicating that glucuronidation is a major metabolic pathway. nih.gov

The general approach for ADME profiling using tracer methods involves administering the labeled compound and subsequently analyzing various biological matrices (plasma, urine, feces, and tissues) to determine the concentration and identity of the parent compound and its metabolites over time. pharmaron.comnih.gov This allows for the characterization of absorption rates, the extent of distribution, the metabolic pathways, and the routes and rates of excretion.

Tissue Distribution and Systemic Clearance Studies in Animal Models

Studies using radiolabeled 2-methoxyestradiol ([11C]2-ME2) in mice have provided insights into the tissue distribution of these methoxylated estrogens. Following intravenous injection, radioactivity was found to accumulate significantly in the liver and kidneys, which is consistent with these organs being major sites of metabolism and excretion. snmjournals.org

Systemic clearance of methoxyestrogens appears to be rapid in rodent models. Pharmacokinetic analysis of [11C]2-ME2 in mice revealed a clearance rate of 0.36 mL/min. snmjournals.org In rats, the clearance of 2-ME2 was estimated to be 14.3 mL/min. nih.gov This rapid clearance is attributed to extensive hepatic metabolism. nih.gov

Table 1: Tissue Distribution of 2-Methoxyestradiol in Mice 60 Minutes Post-Injection

Half-Life Determination and Bioavailability Assessments in Non-Human Systems

The half-life of methoxyestrogens in rodents is relatively short. In mice, the elimination half-life of [11C]2-ME2 was calculated to be 102 minutes. snmjournals.org Other studies in rodents have reported terminal half-lives for 2-ME2 of approximately 14 to 20 minutes. nih.govnih.gov

The oral bioavailability of these compounds is generally low. Studies with 2-ME2 in mice have shown a low bioavailability of around 1.5%, which is attributed to extensive first-pass metabolism rather than poor absorption. nih.gov

Table 2: Pharmacokinetic Parameters of 2-Methoxyestradiol in Rodents

Quantitative Tracer Studies for Endogenous Steroid Flux Analysis

Isotopically labeled steroids like this compound are invaluable tools for quantitative tracer studies to analyze endogenous steroid flux. By introducing a known amount of the labeled compound, researchers can trace its metabolic fate and quantify the production and clearance rates of endogenous steroids. The use of deuterated standards, such as Estrone-d4, in metabolic studies allows for accurate quantification by mass spectrometry, distinguishing the tracer from the naturally occurring steroid. nih.gov

These studies are crucial for understanding the complex pathways of estrogen metabolism and how they are altered in various physiological and pathological states. While specific studies employing this compound for flux analysis were not identified in the reviewed literature, the principles of such studies are well-established in the field of endocrinology and drug metabolism.

Future Directions and Emerging Research Avenues for Deuterated Estrogens

Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics) for Holistic Understanding

The era of "omics" research, which encompasses genomics, transcriptomics, proteomics, and metabolomics, strives for a comprehensive understanding of biological systems. researchgate.net Deuterated estrogens are becoming increasingly integrated into these multi-omics workflows, particularly in metabolomics and proteomics. researchgate.netcortecnet.com

In metabolomics, which is the large-scale study of small molecules or metabolites, deuterated steroids like 2-Methoxyestrone-1,4,16,16-d4 serve as ideal internal standards. sigmaaldrich.com Their use helps to overcome analytical challenges such as ion suppression and signal drifting in techniques like liquid chromatography-mass spectrometry (LC-MS), leading to more accurate quantification of endogenous steroids. sigmaaldrich.com This is crucial for both targeted and untargeted metabolomic analyses aimed at understanding steroid metabolism in various physiological and pathological states. sigmaaldrich.com The integration of data from metabolomics with proteomics, the study of proteins, allows researchers to connect changes in steroid metabolite levels with alterations in protein expression and function, providing a more holistic view of cellular regulation and signaling pathways. acs.org

Application in Advanced Biological Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, and the use of deuterated compounds has significantly enhanced its capabilities in steroid analysis. sigmaaldrich.com this compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. synnovis.co.uknih.gov

The key advantages of using a deuterated internal standard include:

Minimizing variability: It helps to correct for variations that can occur during sample preparation, extraction, and analysis. sigmaaldrich.com

Improving accuracy: Because the deuterated standard has nearly identical physicochemical properties to the non-labeled analyte, it behaves similarly during the analytical process, leading to more precise and accurate quantification. sigmaaldrich.com

Avoiding interference: The mass shift provided by the deuterium (B1214612) atoms ensures that the signal from the internal standard does not interfere with the signal from the analyte of interest. sigmaaldrich.com

Advanced MS techniques, such as high-resolution mass spectrometry (HRMS), benefit greatly from the use of deuterated standards. sciex.com These methods allow for the simultaneous quantification of multiple steroids in a single run, creating a "steroid panel" that can provide a comprehensive snapshot of an individual's steroid profile. synnovis.co.uk This is particularly valuable in clinical diagnostics and research for hormone-related disorders. sigmaaldrich.com

Development of Novel In Vitro and Animal Models for Steroid Research

The study of steroid metabolism and action relies heavily on robust experimental models. Novel in vitro systems, such as 3D cell cultures and organoids, are being developed to more accurately mimic the complex environment of human tissues. In these systems, deuterated steroids can be used as tracers to follow metabolic pathways and to study the effects of new drug candidates on steroidogenesis.

In animal models, the administration of deuterated steroids allows researchers to distinguish between endogenously produced hormones and exogenously administered compounds. nih.gov This is particularly useful in studies investigating the pharmacokinetics and metabolism of steroid-based drugs. cdnsciencepub.com For example, researchers have used deuterated steroids in equine studies to identify new metabolites in a more efficient manner, which can help in reducing the number of animal experiments required. researchgate.net These models are crucial for understanding the biological roles of estrogens and for the development of new therapeutic strategies for a variety of conditions.

Computational Chemistry and In Silico Modeling of Steroid-Enzyme/Receptor Interactions

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and biochemical research. mdpi.com These methods allow scientists to simulate and predict the interactions between molecules like 2-Methoxyestrone (B195170) and their biological targets, such as enzymes and receptors, at an atomic level. diva-portal.org

Techniques such as molecular docking and molecular dynamics simulations can be used to:

Predict the binding affinity of a steroid to a receptor. mdpi.com

Understand the structural basis for the selectivity of enzymes that metabolize steroids. diva-portal.org

Investigate how mutations in receptors or enzymes can alter their interaction with steroids. mdpi.com

For instance, in silico studies can help to elucidate why 2-Methoxyestrone has a very low affinity for the estrogen receptor. wikipedia.org By modeling the compound within the receptor's binding pocket, researchers can analyze the specific molecular interactions—or lack thereof—that determine its biological activity. mdpi.com Furthermore, quantum mechanics/molecular mechanics (QM/MM) approaches can be applied to study the catalytic mechanisms of enzymes like cytochrome P450, which are involved in steroid metabolism, providing insights into reaction pathways and the factors that control product formation. diva-portal.org The integration of computational predictions with experimental data from techniques like hydrogen/deuterium exchange mass spectrometry (HDX-MS) can provide a detailed picture of the conformational dynamics of protein-ligand interactions. nih.govchemrxiv.org

Compound Information Tables

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₉H₂₀D₄O₃ | cdnisotopes.com |

| Physical State | Solid | cdnisotopes.comchemicalbook.com |

| Color | White to Off-White | chemicalbook.com |

Computational Data for 2-Methoxyestrone

| Descriptor | Value | Source |

|---|---|---|

| TPSA (Topological Polar Surface Area) | 46.53 Ų | chemscene.com |

| LogP | 3.826 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

List of Compounds Mentioned

| Compound Name |

|---|

| 2-Hydroxyestradiol (B1664083) |

| 2-Hydroxyestrone (B23517) |

| 2-Methoxyestradiol (B1684026) |

| 2-Methoxyestrone |

| This compound |

| 4-Hydroxyestrone |

| Estradiol (B170435) |

| Estriol |

| Estrone (B1671321) |

| Prednisolone |

Q & A

Basic Research Questions

Q. What is the structural significance of deuterium labeling in 2-Methoxyestrone-1,4,16,16-d4, and how does it influence physicochemical properties compared to the non-deuterated form?

- Answer : Deuterium labeling at positions 1,4,16,16 replaces hydrogen with stable isotopes, altering molecular mass (304.42 g/mol vs. ~300 g/mol for non-deuterated) without significantly changing chemical reactivity. This modification enhances metabolic stability, reduces hydrogen/deuterium exchange in vivo, and improves traceability in mass spectrometry (e.g., LC-MS/MS) by creating distinct isotopic signatures. Researchers should validate deuterium retention rates (≥99 atom% D) to ensure isotopic integrity during experiments .

Q. How does this compound function as a metabolite in estrogenic pathways, and what experimental models are appropriate for studying its activity?

- Answer : As a deuterated analog of 2-methoxyestrone (a non-uterotropic estrogen metabolite), it acts as a biomarker for catechol estrogen metabolism. In vitro models (e.g., hepatic microsomes) can track deuterium retention to quantify Phase I/II metabolism. For in vivo studies, rodent models are used to assess its role in modulating amyloid-β deposition (linked to aging) or neuroendocrine signaling. Ensure proper controls (e.g., non-deuterated analogs) to isolate isotopic effects .

Advanced Research Questions

Q. What methodological considerations are critical when designing pharmacokinetic (PK) studies using this compound to resolve contradictions in tissue distribution data?

- Answer : Contradictions in PK data often arise from variable deuterium loss or matrix effects. To mitigate this:

- Use stable isotope-labeled internal standards (SIL-IS) with identical deuterium positions for LC-MS/MS normalization.

- Validate extraction protocols for plasma/tissue homogenates to minimize deuterium exchange (e.g., cold acetone precipitation).

- Compare tissue-specific deuterium retention rates (e.g., brain vs. liver) using isotopic purity assays (99 atom% D) .

Q. How can researchers optimize analytical techniques to distinguish this compound from its structural analogs (e.g., 4-methoxyestrone-d4) in complex biological matrices?

- Answer : Employ high-resolution mass spectrometry (HRMS) with a Q-Exactive Orbitrap to resolve mass shifts (e.g., 304.42 vs. 307.43 for 2-methoxy-17β-estradiol-d5). Chromatographic separation using a C18 column (2.6 µm, 100 Å) with a methanol/water gradient (0.1% formic acid) improves peak resolution. Confirm identity via MS/MS fragmentation patterns (e.g., m/z 287.3 [M-H2O]+ for deuterated forms) .

Q. What experimental strategies address discrepancies in reported neuroprotective effects of 2-Methoxyestrone derivatives in amyloid-β models?

- Answer : Contradictions may stem from variations in deuterium stability or model systems (e.g., transgenic mice vs. cell lines). To harmonize findings:

- Standardize dosing regimens (e.g., 0.1–1 mg/kg, subcutaneous) and verify brain penetrance via deuterium tracing.

- Use orthogonal assays (e.g., Thioflavin-T for amyloid aggregation, ELISA for cytokine profiling) to correlate biochemical and phenotypic outcomes.

- Cross-validate results with non-deuterated analogs to rule out isotope-specific artifacts .

Q. How should researchers handle stability challenges during long-term storage of this compound?

- Answer : Store lyophilized powder at -20°C in argon-sealed vials to prevent deuterium exchange and oxidation. For solution-phase storage (e.g., DMSO stock), aliquot into single-use vials and avoid freeze-thaw cycles. Monitor purity via HPLC-UV (λ = 280 nm) and confirm isotopic integrity annually using NMR (deuterium splitting patterns) or isotope ratio MS .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.